4-(4-Bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one
Description
4-(4-Bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one is a heterocyclic compound that contains an oxadiazolidinone ring
Properties
CAS No. |
62803-77-4 |
|---|---|
Molecular Formula |
C20H15BrN2O2 |
Molecular Weight |
395.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C20H15BrN2O2/c21-16-11-13-17(14-12-16)22-19(15-7-3-1-4-8-15)23(25-20(22)24)18-9-5-2-6-10-18/h1-14,19H |
InChI Key |
CPYSIOWMNVCIRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2N(C(=O)ON2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with diphenyl carbonate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxadiazolidinone ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction: Products vary depending on the extent of oxidation or reduction, leading to different functional groups.
Cyclization Reactions: More complex heterocyclic compounds are formed.
Scientific Research Applications
4-(4-Bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl isocyanate: Used in the synthesis of bisamide derivatives.
4-Bromobenzyl alcohol: Utilized in various organic synthesis reactions.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Known for its versatile applications in pharmaceuticals.
Uniqueness
4-(4-Bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one is unique due to its oxadiazolidinone ring structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
